molecular formula C8H8FNO2 B174974 2-Fluoro-1,3-dimethyl-5-nitrobenzene CAS No. 1736-85-2

2-Fluoro-1,3-dimethyl-5-nitrobenzene

Cat. No. B174974
CAS RN: 1736-85-2
M. Wt: 169.15 g/mol
InChI Key: VJEBIHTVWPSCEM-UHFFFAOYSA-N
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Description

“2-Fluoro-1,3-dimethyl-5-nitrobenzene” is a chemical compound with the CAS Number: 1736-85-2 . It has a molecular weight of 169.16 and its molecular formula is C8H8FNO2 . The IUPAC name for this compound is 2-fluoro-1,3-dimethyl-5-nitrobenzene .


Synthesis Analysis

While specific synthesis methods for “2-Fluoro-1,3-dimethyl-5-nitrobenzene” were not found, it’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The InChI code for “2-Fluoro-1,3-dimethyl-5-nitrobenzene” is 1S/C8H8FNO2/c1-5-3-7 (10 (11)12)4-6 (2)8 (5)9/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Fluoro-1,3-dimethyl-5-nitrobenzene” is a solid at room temperature . It has a melting point of 42-43 °C and a boiling point of 111-112 °C under a pressure of 14 Torr . The density of this compound is predicted to be 1.225±0.06 g/cm3 .

Scientific Research Applications

  • Peptide Synthesis

    • Field : Organic Chemistry
    • Application : 2-Fluoro-1,3-dimethyl-5-nitrobenzene is used in the synthesis of peptides, peptidomimetics, and enantiopure heterocycles . This compound is used in the preparation of N-protected amino acid fluorides, which are then used in peptide coupling .
    • Method : The preparation of N-protected amino acid fluorides involves the reaction of the amino acid with 2-Fluoro-1,3-dimethyl-5-nitrobenzene . The resulting compound can then be used in peptide coupling reactions .
    • Results : The use of amino acid fluorides in peptide synthesis has been shown to be effective in making difficult peptides and combating the problem of stereomutation . They have also been successfully used in solid phase peptide synthesis .
  • Preparation of Androgen Receptor Antagonists

    • Field : Medicinal Chemistry
    • Application : 2-Fluoro-1,3-dimethyl-5-nitrobenzene is used as an intermediate in the preparation of (benzoylaminophenoxy)phenol derivatives, which act as androgen receptor antagonists .
    • Method : The specific method of application or experimental procedure was not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-fluoro-1,3-dimethyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEBIHTVWPSCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463653
Record name 2-Fluoro-1,3-dimethyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1,3-dimethyl-5-nitrobenzene

CAS RN

1736-85-2
Record name 2-Fluoro-1,3-dimethyl-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1736-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-1,3-dimethyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 120 ml of nitric acid was dissolved 120 g of 3,5-dimethyl-4-fluorobenzene (mfd. by Columbia Organic Chemical Co., Inc.) at -10° C. over a period of 1 hour, after which the temperature was adjusted to -15° C. and the reaction was carried out with stirring for another 1 hour. After completion of the reaction, the reaction solution was poured onto ice and the yellow crystals thus precipitated were collected by filtration and subjected to distillation at atmospheric pressure to obtain 40 9 of 3,5-dimethyl-4-fluoro-1-nitrobenzene as distillate having a boiling point of 111°-112° C.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Gantenbein - 2015 - edoc.unibas.ch
The potential of phosphorescent organic light emitting diodes (phOLEDs) in full-color flat-panel display solid state lighting devices is fueling the interest in high triplet energy materials. 4,…
Number of citations: 3 edoc.unibas.ch
JW Lee, C Choi, J Kim, S Lee, J Kim, Y Lee… - Archives of Pharmacal …, 2022 - Springer
The gene amplification of human epidermal growth factor receptor 2 (HER2) plays an essential role in the proliferation and progression of several cancers. However, HER2 inhibitors …
Number of citations: 2 link.springer.com
AG STRAUB, TG LAMPE, JG PERNERSTORFER… - ic.gc.ca
La présente invention concerne des combinaisons (A) d'oxazolidinones correspondant à la formule (I) et (B) d'autres principes actifs, un procédé de production de ces combinaisons et …
Number of citations: 2 www.ic.gc.ca

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